Carbendazim

Description

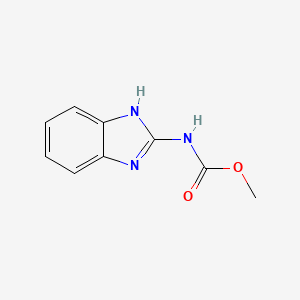

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024729 | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |

CAS No. |

10605-21-7, 37953-07-4 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzimidazolecarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037953074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbendazim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbendazim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbendazim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENDAZIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75J14AA89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbendazim on Fungi

Abstract

Carbendazim, a member of the benzimidazole class of fungicides, has been a cornerstone in the management of a broad spectrum of fungal diseases in agriculture for decades. Its efficacy stems from a highly specific mode of action, targeting the fundamental cellular process of mitosis. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which this compound exerts its antifungal activity. We will delve into its primary molecular target, the intricate process of microtubule disruption, the resulting cytological consequences, and the well-documented mechanisms of fungal resistance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's fungicidal action, supported by detailed experimental protocols and data.

Introduction: The Significance of this compound

This compound is a systemic fungicide widely used to control a variety of fungal pathogens affecting cereals, fruits, and vegetables.[1] Its broad-spectrum activity and systemic nature, allowing it to be translocated within the plant, have made it a valuable tool for disease control.[2] Understanding the precise mechanism of action of this compound is not only crucial for its effective and sustainable use but also provides a valuable framework for the development of novel antifungal agents. The primary mode of action of this compound lies in its ability to interfere with the assembly of microtubules, essential components of the fungal cytoskeleton.[3] This disruption ultimately leads to the arrest of mitosis and the cessation of fungal growth and proliferation.[2]

The Molecular Target: Fungal β-Tubulin

The primary molecular target of this compound in fungal cells is β-tubulin , a protein subunit that polymerizes with α-tubulin to form microtubules.[4] Microtubules are dynamic polymers crucial for various cellular functions, including chromosome segregation during mitosis, intracellular transport, and maintenance of cell shape.

This compound exhibits a high affinity for fungal β-tubulin, binding to a specific site on the protein.[5] This binding is selective for fungal tubulin over its mammalian counterparts, which contributes to its relatively low toxicity to mammals at typical application rates.[6] The binding of this compound to β-tubulin monomers prevents their incorporation into growing microtubules, thereby inhibiting the polymerization process.[7]

dot

Figure 3: Workflow for an in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Fungal Microtubules

This technique allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton within fungal cells.

-

Cell Culture and Treatment:

-

Grow fungal cells (e.g., yeast or filamentous fungi) on coverslips in appropriate liquid media.

-

Treat the cells with varying concentrations of this compound for a defined period.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., monoclonal anti-tubulin antibody, clone B-5-1-2) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Visualization:

-

Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI (to stain the nuclei).

-

Visualize the microtubules and nuclei using a fluorescence microscope.

-

Fungal Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M), providing a quantitative measure of the mitotic arrest induced by this compound.

-

Cell Culture and Treatment:

-

Grow fungal cells in liquid culture to mid-log phase.

-

Treat the cells with this compound for a time course.

-

-

Cell Fixation:

-

Harvest the cells by centrifugation.

-

Wash with PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 1 hour.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Treat with RNase A (100 µg/mL) to degrade RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or SYTOX Green.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the DNA-bound dye is proportional to the DNA content.

-

Generate a histogram of cell counts versus fluorescence intensity.

-

-

Data Interpretation:

-

Cells in G1 phase will have a 1x DNA content.

-

Cells in G2/M phase will have a 2x DNA content.

-

Cells in S phase will have an intermediate DNA content.

-

An accumulation of cells in the G2/M peak indicates a mitotic arrest.

-

Quantitative Data: Efficacy of this compound

The efficacy of this compound varies among different fungal species. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

| Fungal Species | IC₅₀ (µg/mL) | Reference |

| Alternaria solani | 315.5 - 494.2 | |

| Fusarium oxysporum | 9.97 | |

| Macrophomina phaseolina | 16.29 | |

| Fusarium graminearum | <0.01 | |

| Botrytis cinerea | >100 (for resistant strains) | |

| Fusarium solani | Effective at 0.025% - 0.2% |

Table 2: Reported IC₅₀ values of this compound against various fungal pathogens. Note that values can vary depending on the specific isolate and experimental conditions.

Conclusion and Future Perspectives

This compound remains an important fungicide due to its specific and effective mechanism of action against a wide range of fungal pathogens. Its primary target, β-tubulin, and the subsequent disruption of microtubule polymerization and mitosis are well-characterized. However, the emergence and spread of resistant fungal strains, primarily through mutations in the β-tubulin gene, pose a significant challenge to its long-term efficacy.

Future research in this area should focus on several key aspects:

-

Development of novel fungicides that target different sites on β-tubulin or other essential mitotic proteins. This could help to overcome existing resistance mechanisms.

-

Rational design of fungicides that are less prone to the development of resistance. This might involve targeting multiple cellular pathways simultaneously.

-

Implementation of robust resistance management strategies. This includes the rotation of fungicides with different modes of action and the use of integrated pest management practices.

A thorough understanding of the molecular interactions between this compound and its target, as detailed in this guide, provides a critical foundation for these future endeavors in the development of sustainable and effective fungal disease control strategies.

References

-

Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance. (2018). Scientific Reports, 8(1). [Link]

-

Toxicity (median inhibitory concentration: IC 50 ) values of this compound against Alternaria solani at different hours post treatment. (n.d.). ResearchGate. [Link]

-

Assessing the baseline sensitivity of predominant soil-borne pathogens against this compound. (n.d.). [Link]

-

The result of EC50 value test in this compound fungicide. (n.d.). ResearchGate. [Link]

-

(PDF) Mutations of the β-Tubulin Gene Associated with Different Phenotypes of Benzimidazole Resistance in the Cereal Eyespot Fungi Tapesia yallundae and Tapesia acuformis. (n.d.). ResearchGate. [Link]

-

A new point mutation in β2-tubulin confers resistance to this compound in Fusarium asiaticum. (2017). Pesticide Biochemistry and Physiology, 145, 15-21. [Link]

-

Population, Physiological, and Genetic Insights into this compound Resistance in Populations of the Phytopathogenic Fungus Microdochium nivale. (2025). Journal of Fungi, 9(8), 834. [Link]

-

Immunofluorescent staining of microtubules using an anti-c~-tubulin... (n.d.). ResearchGate. [Link]

-

Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2016). Phytopathology, 106(7), 734-41. [Link]

-

Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides. (1997). Applied and Environmental Microbiology, 63(8), 3091-3095. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

A new point mutation in β2-tubulin confers resistance to this compound in Fusarium asiaticum. (2018). Pesticide Biochemistry and Physiology, 145, 15-21. [Link]

-

Cell Cycle Analysis of Candida albicans by Flow Cytometry. (2023). Bio-protocol, 13(20). [Link]

-

FRAC Code List©* 2024: Fungal control agents sorted by cross-resistance pattern and mode of action (including coding for FRAC Groups on product labels). (2024). FRAC. [Link]

-

In vitro efficacy of this compound against Fusarium solani causing rhizome rot of Ginger. (n.d.). International Journal of Botany Studies. [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). Baylor College of Medicine. [Link]

-

Flow Cytometry Analysis of Fungal Ploidy. (2019). Methods in Molecular Biology, 1937, 139-147. [Link]

-

Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea. (2022). Phytopathology, 112(11), 2321-2328. [Link]

Sources

- 1. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new point mutation in β2-tubulin confers resistance to this compound in Fusarium asiaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. frac.info [frac.info]

- 8. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. cdn.bcm.edu [cdn.bcm.edu]

Technical Guide: Beta-Tubulin Assembly Inhibition by Carbendazim

Executive Summary

Carbendazim (MBC) is a benzimidazole methyl carbamate that functions as a potent microtubule destabilizing agent.[1][2][3] Its primary mechanism of action (MOA) is the high-affinity binding to the

Part 1: Molecular Mechanism of Action

The Benzimidazole Binding Pocket

Microtubules are dynamic polymers composed of

While functionally similar to the colchicine-binding domain (in that both inhibit polymerization), the benzimidazole site is distinct but spatially proximal. The binding event:

-

Caps the Heterodimer: MBC binds to free tubulin dimers (or the growing plus-end).

-

Steric Hindrance: The drug-tubulin complex can incorporate into the microtubule end but undergoes a conformational change that prevents the addition of subsequent dimers.

-

Suppression of Dynamic Instability: At sub-stoichiometric concentrations, MBC suppresses the "treadmilling" (growth and shrinkage) rates, leading to mitotic arrest at the G2/M phase.

Critical Residues

The specificity of this compound is dictated by the amino acid configuration within the binding pocket. The most critical residue identified is Glutamate 198 (Glu198) .

-

Susceptible State: The carboxyl group of Glu198 forms hydrogen bonds with the benzimidazole ring, stabilizing the drug-protein complex.

-

Resistant State: Substitution of Glu198 with aliphatic or positively charged residues (e.g., Alanine, Lysine) disrupts this hydrogen bonding network.

Pathway Visualization

The following diagram illustrates the kinetic intervention of this compound in the microtubule assembly process.

Figure 1: Kinetic intervention of this compound. MBC binds free dimers, creating "poisoned" complexes that cap the microtubule end, inducing catastrophe and preventing spindle formation.

Part 2: Comparative Pharmacology & Selectivity

The utility of this compound as a fungicide (and its toxicity profile in mammals) relies on differential binding affinity. Fungal tubulin binds MBC with high affinity (

Residue Comparison Table

The following table highlights the structural divergence at the binding site responsible for this selectivity.

| Organism Type | Target Protein | Residue 198 | Residue 200 | MBC Affinity | Clinical Outcome |

| Fungi (Sensitive) | Glutamate (Glu) | Phenylalanine (Phe) | High | Cell Death / Fungicidal | |

| Fungi (Resistant) | Alanine/Lysine | Tyrosine (Tyr) | Low | Treatment Failure | |

| Mammals | Glutamate/Ala* | Tyrosine (Tyr) | Low | Toxicity at high doses |

*Note: While some mammalian isoforms possess Glu198, the surrounding steric environment (influenced by Residue 200 and others like 167) reduces overall affinity compared to fungal targets.

Part 3: Experimental Protocols

To validate this compound activity, the Turbidimetric Tubulin Assembly Assay is the gold standard. This assay relies on the principle that microtubules scatter light, whereas free tubulin dimers do not. An increase in Absorbance at 350 nm (A350) correlates directly with polymer mass.

In Vitro Turbidimetric Assay (Standard Operating Procedure)

Reagents Required:

-

Purified Tubulin: >99% pure (bovine brain or fungal recombinant). Concentration: 4–5 mg/mL.

-

GTP Stock: 100 mM (Aliquot and freeze; extremely sensitive to freeze-thaw).

-

PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

-

Glycerol: Enhances nucleation (optional but recommended for clear signal).

-

This compound Stock: Dissolved in DMSO (Max final DMSO concentration <1%).

Protocol Workflow:

-

Preparation (Ice): Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.

-

Master Mix: Prepare a solution containing:

-

Tubulin (Final conc: 3.0 mg/mL)

-

GTP (Final conc: 1 mM)[4]

-

PEM Buffer + 10% Glycerol

-

-

Compound Addition:

-

Blank: Buffer only.

-

Vehicle Control: Master Mix + DMSO.

-

Positive Control: Master Mix + Paclitaxel (Stabilizer, rapid polymerization).

-

Experimental: Master Mix + this compound (Titrate: 1

M – 100

-

-

Incubation & Reading:

-

Transfer 100

L per well to a 96-well half-area plate (pre-chilled). -

Place in a spectrophotometer pre-warmed to 37°C .

-

Kinetic Read: Measure A350 every 30 seconds for 60 minutes.

-

Assay Logic Visualization

The following diagram outlines the logical flow and decision points for the assay.

Figure 2: Turbidimetric assay workflow. Critical control point is maintaining 4°C until the 37°C incubation trigger.

Part 4: Resistance Mechanisms[5]

Resistance to this compound is a classic example of target-site modification. In agricultural settings, the widespread use of benzimidazoles has selected for fungal strains with point mutations in the

The E198A/V Mutation

The substitution of Glutamate (E) at position 198 with Alanine (A), Valine (V), or Lysine (K) is the most prevalent resistance mechanism.

-

Mechanism: The mutation alters the shape of the binding pocket, introducing steric clashes or removing hydrogen bond donors/acceptors required for MBC binding.

-

Cross-Resistance: Interestingly, some mutations (like E198A) can confer "negative cross-resistance" to other compounds like N-phenyl carbamates (e.g., diethofencarb), meaning strains resistant to MBC become hypersensitive to diethofencarb.

References

-

Zhou, H., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology.[5][6][7] [Link]

-

Vignesh, R., et al. (2025). A new point mutation (E198T) in β2-tubulin confers resistance to this compound in Fusarium incarnatum.[6] Pesticide Biochemistry and Physiology.[6][8] [Link]

-

Davidse, L. C. (1986). Benzimidazole fungicides: mechanism of action and biological impact. Annual Review of Phytopathology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β1 Tubulin Rather Than β2 Tubulin Is the Preferred Binding Target for this compound in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Population, Physiological, and Genetic Insights into this compound Resistance in Populations of the Phytopathogenic Fungus Microdochium nivale [mdpi.com]

- 6. A new point mutation (E198T) in β2-tubulin confers resistance to this compound in Fusarium incarnatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Localisation of the benzimidazole fungicide binding site of Gibberella zeae β2-tubulin studied by site-directed mutagenesis [pubmed.ncbi.nlm.nih.gov]

- 8. Dual mutations containing E198A in β-tubulin eliminate the negative cross-resistance between this compound and diethofencarb in Corynespora cassiicola - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Transport of Carbendazim in Soil: A Technical Guide for Researchers

Introduction: The Dichotomy of a Broad-Spectrum Fungicide

Carbendazim (methyl benzimidazol-2-ylcarbamate, MBC) is a systemic benzimidazole fungicide with a long history of effective control against a wide range of fungal pathogens in agriculture and horticulture.[1] Its utility is rooted in its ability to inhibit fungal mitosis and cell division by interfering with beta-tubulin assembly.[1] However, the very properties that make this compound an effective fungicide—its stability and persistence—also raise significant environmental concerns. Understanding the fate and transport of this compound in the soil is paramount for assessing its environmental risk, developing effective remediation strategies, and ensuring its responsible use. This guide provides an in-depth technical overview of the key processes governing the environmental destiny of this compound in the soil matrix, tailored for researchers, environmental scientists, and professionals in drug development and agriculture.

This compound is not only applied directly but is also the primary degradation product of two other widely used fungicides, benomyl and thiophanate-methyl, making its environmental presence even more significant.[2][3] This guide will delve into the intricate interplay of biotic and abiotic degradation pathways, the dynamics of its adsorption and desorption from soil particles, and its potential for transport through the soil profile. We will explore the causality behind experimental choices for studying these phenomena and provide detailed protocols for key methodologies, ensuring a self-validating system of scientific inquiry.

Degradation of this compound in Soil: A Tale of Two Pathways

The persistence of this compound in soil is dictated by a complex interplay of biotic and abiotic degradation processes. While both contribute to its breakdown, microbial degradation is the principal driver of its dissipation in the environment.[2]

Biotic Degradation: The Microbial Engine

The primary route of this compound degradation in soil is through the metabolic activity of microorganisms.[2] A diverse range of soil bacteria and fungi have been identified as capable of utilizing this compound as a source of carbon and nitrogen.

The initial and most critical step in the microbial degradation of this compound is the hydrolysis of the ester or amide bond, leading to the formation of 2-aminobenzimidazole (2-AB), a major and more mobile metabolite. Further degradation can proceed through the cleavage of the imidazole and benzene rings, ultimately leading to mineralization into carbon dioxide and water.

The rate of biotic degradation is highly variable and is influenced by a multitude of environmental factors:

-

Soil Type and Composition: Soils with higher organic matter content and microbial biomass generally exhibit faster degradation rates.

-

Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will accelerate this compound degradation.

-

pH: Soil pH can influence both the availability of this compound to microorganisms and the composition of the microbial community.

-

Repeated Applications: Interestingly, repeated applications of this compound can lead to an accelerated degradation rate, suggesting an adaptation of the soil microbial community to utilize it as a substrate.

A key metric for quantifying the rate of degradation is the soil half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The DT50 for this compound in soil can range from a few weeks to over a year, depending on the prevailing conditions.[2]

Abiotic Degradation: A Supporting Role

While microbial activity is the primary degradation pathway, abiotic processes such as hydrolysis and photolysis can also contribute to the breakdown of this compound, albeit generally at a slower rate.[4]

-

Hydrolysis: The breakdown of this compound by water is a slow process, with a reported half-life of 25 weeks.[2] It is more significant in alkaline conditions.[5]

-

Photolysis: Photodegradation on the soil surface can occur, but its contribution to overall dissipation is generally considered minor as this compound is often incorporated into the soil, shielding it from direct sunlight.[5]

Experimental Protocol: Aerobic Soil Metabolism Study (Adapted from OECD 307 & EPA OCSPP 835.4100)

To determine the rate and pathway of aerobic degradation of this compound in soil, a laboratory incubation study is conducted. This protocol provides a self-validating framework for assessing its persistence.

Objective: To determine the aerobic soil half-life (DT50) and identify major degradation products of this compound.

Methodology:

-

Soil Selection and Preparation:

-

Select at least three different soil types with varying textures, organic carbon content, and pH. The soils should not have been treated with this compound in the previous four years.[6]

-

Air-dry the soils at room temperature and sieve them through a 2 mm mesh to ensure homogeneity.

-

Adjust the soil moisture to 40-60% of its maximum water holding capacity.

-

-

Test Substance Application:

-

Prepare a stock solution of radiolabeled this compound (e.g., ¹⁴C-labeled) of known specific activity. The use of a radiolabel is crucial for tracking the fate of the compound and its transformation products.[7]

-

Apply the this compound solution to the soil samples at a concentration relevant to its agricultural application rate. For example, an application rate of 1 kg/ha corresponds to approximately 1 mg/kg in the top 10 cm of soil.[8]

-

-

Incubation:

-

Place the treated soil samples into incubation vessels (e.g., biometer flasks) that allow for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.[9]

-

Incubate the samples in the dark at a constant temperature, typically 20 ± 2°C.[10]

-

Maintain aerobic conditions by ensuring a continuous supply of air.

-

-

Sampling and Analysis:

-

Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with an appropriate organic solvent (e.g., methanol, acetonitrile).

-

Analyze the extracts for the parent this compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or mass spectrometry (LC-MS).

-

Quantify the amount of evolved ¹⁴CO₂ and non-extractable (bound) residues at each sampling point.

-

-

Data Analysis:

-

Calculate the concentration of this compound and its degradation products at each time point.

-

Determine the DT50 and DT90 (time for 90% dissipation) values for this compound using appropriate kinetic models (e.g., first-order kinetics).

-

Construct a degradation pathway based on the identified metabolites.

-

Adsorption and Desorption: The Soil's Grip on this compound

The mobility and bioavailability of this compound in soil are largely controlled by its interaction with soil particles through adsorption and desorption processes. This compound exhibits strong adsorption to most soil types, which significantly limits its potential for leaching into groundwater.[2]

Mechanisms of Adsorption

The adsorption of this compound to soil is a complex process involving multiple mechanisms:

-

Hydrophobic Partitioning: The non-polar benzimidazole ring of this compound can partition into the organic matter fraction of the soil. This is a primary mechanism, and consequently, soils with higher organic carbon content tend to exhibit stronger adsorption.[11]

-

Hydrogen Bonding: The NH and C=O functional groups in the this compound molecule can form hydrogen bonds with functional groups in soil organic matter and on the surfaces of clay minerals.[12]

-

Cation Exchange: this compound has a pKa of 4.2, meaning that in acidic soils (pH < 4.2), it can become protonated and exist as a cation.[5] This positively charged form can then be adsorbed to negatively charged sites on clay minerals and organic matter through cation exchange.[11]

Quantifying Adsorption and Desorption

The extent of this compound adsorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

-

Kd: Represents the ratio of the concentration of this compound adsorbed to the soil to its concentration in the soil solution at equilibrium.

-

Koc: Normalizes the Kd value for the organic carbon content of the soil (Koc = (Kd / %OC) * 100). Koc values for this compound are typically in the range of 200-2500 L/kg, indicating moderate to low mobility.[5]

Desorption, the release of adsorbed this compound back into the soil solution, is often not a fully reversible process, a phenomenon known as hysteresis. This means that a portion of the adsorbed this compound can become strongly bound to the soil matrix, reducing its bioavailability and mobility over time.

Experimental Protocol: Batch Equilibrium Adsorption/Desorption Study (Adapted from OECD 106)

This protocol outlines the batch equilibrium method, a standard and reliable technique for determining the adsorption and desorption coefficients of this compound in soil.

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) for this compound.

Methodology:

-

Soil and Solution Preparation:

-

Use the same soils as in the degradation study.

-

Prepare a series of this compound solutions of known concentrations in a 0.01 M CaCl₂ solution (to maintain a constant ionic strength).

-

-

Adsorption Phase:

-

Add a known mass of soil to a series of centrifuge tubes.

-

Add a known volume of each this compound solution to the tubes.

-

Shake the tubes for a sufficient time to reach equilibrium (typically 24 hours) at a constant temperature.

-

Centrifuge the tubes to separate the soil from the solution.

-

Analyze the supernatant for the equilibrium concentration of this compound using HPLC.

-

-

Desorption Phase:

-

After the adsorption phase, decant the supernatant from the centrifuge tubes.

-

Add a fresh solution of 0.01 M CaCl₂ (without this compound) to the soil pellets.

-

Shake the tubes for the same equilibrium time as in the adsorption phase.

-

Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

-

-

Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil by subtracting the equilibrium concentration from the initial concentration.

-

Plot the amount of adsorbed this compound versus the equilibrium concentration to generate an adsorption isotherm.

-

Fit the data to the Freundlich or Langmuir isotherm equation to determine the Kd value.

-

Calculate the Koc value using the Kd and the organic carbon content of the soil.

-

Similarly, calculate the desorption coefficient (Kdes) from the desorption data.

-

Transport and Mobility: The Journey of this compound Through Soil

The transport of this compound through the soil profile is primarily governed by its partitioning between the solid and liquid phases (adsorption/desorption) and the rate of water movement. Due to its strong adsorption to soil particles, this compound is generally considered to have low mobility and is unlikely to leach into groundwater under normal agricultural use.[2]

Leaching Potential

Leaching is the downward movement of a substance through the soil profile with percolating water. The potential for this compound to leach is influenced by:

-

Soil Properties: Sandy soils with low organic matter and clay content have a higher potential for leaching compared to clay or loam soils.

-

Rainfall and Irrigation: High rainfall or irrigation events can increase the amount of water moving through the soil, potentially increasing the transport of even strongly adsorbed compounds.

-

Preferential Flow: Water can move rapidly through macropores (e.g., cracks, root channels), bypassing the bulk of the soil matrix and potentially carrying this compound to deeper soil layers.

Modeling Soil Transport

Several mathematical models are used to predict the environmental fate and transport of pesticides like this compound. These models integrate data on the pesticide's properties (e.g., DT50, Koc) and soil and climatic conditions to estimate its movement and persistence. Common models include:

-

GUS (Groundwater Ubiquity Score): A simple screening model that uses the pesticide's DT50 and Koc to estimate its leaching potential.

-

PRZM (Pesticide Root Zone Model): A more complex model that simulates pesticide transport in the root zone.

-

MACRO: A model that simulates water flow and solute transport in macroporous soils.

Experimental Protocol: Soil Column Leaching Study (Adapted from EPA OCSPP 835.1240)

Soil column leaching studies provide a controlled laboratory method to assess the mobility of this compound and its degradation products.

Objective: To evaluate the leaching potential of this compound and its major metabolites in different soil types.

Methodology:

-

Column Preparation:

-

Pack glass or stainless steel columns with the selected soils to a uniform bulk density.

-

Pre-condition the columns by slowly saturating them with water from the bottom up to avoid entrapped air.

-

-

Application of Test Substance:

-

Apply a known amount of ¹⁴C-labeled this compound to the top of the soil columns.

-

For aged leaching studies, the soil used to pack the columns is pre-incubated with this compound for a specified period (e.g., 30 days) to allow for degradation to occur. This is particularly important for assessing the mobility of degradation products.

-

-

Leaching:

-

Apply a simulated rainfall or irrigation event to the top of the columns at a constant flow rate.

-

Collect the leachate (the water that passes through the column) in fractions over a period of time (e.g., 48 hours).

-

-

Analysis:

-

Analyze the leachate fractions for the concentration of ¹⁴C-Carbendazim and its metabolites using liquid scintillation counting and HPLC.

-

After the leaching phase, section the soil columns (e.g., into 5 cm segments) and analyze each section for the distribution of radioactivity.

-

-

Data Interpretation:

-

Calculate the percentage of the applied radioactivity that leached through the column.

-

Determine the distribution of this compound and its metabolites within the soil column.

-

This data provides a direct measure of the mobility of the parent compound and its degradation products under controlled conditions.

-

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data on the environmental fate of this compound in soil, compiled from various authoritative sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₂ | [1] |

| Molecular Weight | 191.19 g/mol | [1] |

| Water Solubility | 8 mg/L at 20°C and pH 7 | [1] |

| Vapor Pressure | 0.09 mPa at 20°C | [1] |

| pKa | 4.2 (weak base) | [5] |

| Log Kow | 1.48 at pH 7 | [1] |

Table 2: Soil Degradation Half-Life (DT50) of this compound

| Soil Type | DT50 (days) | Conditions | Source |

| Loamy Soil | 11.0 | Laboratory, aerobic | [13] |

| Sandy Loam | 22 | Field | [1] |

| Bare Soil | 180-360 | Field | [2] |

| Turf | 90-180 | Field | [2] |

| Various Soils | 9.3 (initial) to 0.9 (after 4 applications) | Laboratory, repeated applications | [14] |

Table 3: Soil Adsorption Coefficients (Koc) of this compound

| Soil Type | Koc (L/kg) | pH | Organic Carbon (%) | Source |

| Sandy Soil | 200 | - | 0.80 | [5] |

| Sandy Loam | 230 | - | 1.00 | [5] |

| Hungarian Agricultural Soil | 2805 | 6.1 | 0.68 | [1] |

| Alluvial Soil (Vietnam) | 1136 | - | - | [12] |

| Acid Sulphate Soil (Vietnam) | 438 | - | - | [12] |

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate key aspects of this compound's fate in soil.

Caption: Experimental workflow for a soil column leaching study.

Conclusion: A Persistent Challenge

This compound's journey in the soil environment is a multifaceted process dominated by microbial degradation and strong adsorption to soil particles. While its low mobility generally mitigates the risk of groundwater contamination, its persistence, particularly in soils with low microbial activity and high organic matter content, warrants careful consideration. Long-term studies have shown that a significant fraction of applied this compound can remain in the topsoil as bound residues for years. [3][15] This technical guide has provided a framework for understanding and investigating the environmental fate and transport of this compound in soil. The detailed experimental protocols, grounded in internationally recognized guidelines, offer a robust approach for generating reliable and reproducible data. For researchers and scientists, a thorough comprehension of these processes is essential for developing accurate environmental risk assessments, informing regulatory decisions, and exploring innovative strategies for the remediation of contaminated sites. The continued study of this compound's behavior in diverse soil and climatic conditions remains a critical area of research to ensure the long-term sustainability of our agricultural systems.

References

-

INCHEM. (1995). This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental). Retrieved from [Link]

-

Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

- OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris.

-

Smithers. (n.d.). How to Select Soil for Soil Transformation Studies. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Regulations.gov. (n.d.). Aerobic Soil Metabolism (OCSPP guideline # 835.4100): The degradation of bromacil has. Retrieved from [Link]

- OECD. (1981). Test No. 304A: Inherent Biodegradability in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris.

- OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris.

-

U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.4100 Aerobic Soil Metabolism OPPTS 835.4200 Anaerobic Soil Metabolism. Retrieved from [Link]

- Yu, Y. L., Fang, H., Wang, X., Wu, X. M., Yu, J. Q., & Yon, G. N. (2009). Effects of repeated applications of fungicide this compound on its persistence and microbial community in soil. Journal of Environmental Sciences, 21(3), 329-335.

-

University of Hertfordshire. (n.d.). This compound (Ref: BAS 346F). AERU. Retrieved from [Link]

-

Tran, T. K. C. (2004). Determination of this compound sorption. SLU. Retrieved from [Link]

- Maliszewska-Kordybach, B., & Smreczak, B. (2003). Sorptive Behavior and Kinetics of this compound in Mineral Soils. Polish Journal of Environmental Studies, 12(1), 67-73.

- Zhang, T., Zhang, S., Li, H., Wang, Y., Zhang, H., & Song, W. (2022). Degradation of this compound by Molecular Hydrogen on Leaf Models. International Journal of Molecular Sciences, 23(5), 2539.

-

INCHEM. (1995). This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental). Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). This compound. Retrieved from [Link]

- Muhamad, G. (2013). Thermal Adsorption and Catalytic Photodegradation Studies of this compound Fungicide in Natural Soil and Water.

- Liu, Y., Zhang, Y., Wang, Y., & Liu, X. (2019). Adsorption and Desorption of this compound and Thiamethoxam in Five Different Agricultural Soils.

- Lewandowska, A., & Walorczyk, S. (2010). This compound Residues in the Soil and Their Bioavailability to Plants in Four Successive Harvests. Polish Journal of Environmental Studies, 19(4), 757-761.

- Zhang, M., Wang, X., Wang, Y., & Liu, X. (2023). This compound: Ecological risks, toxicities, degradation pathways and potential risks to human health. Chemosphere, 313, 137723.

- Lewandowska, A., & Walorczyk, S. (2010). This compound Residues in the Soil and Their Bioavailability to Plants in Four Successive Harvests. Polish Journal of Environmental Studies, 19(4), 757-761.

-

U.S. Environmental Protection Agency. (2020, February 20). Series 835 - Fate, Transport and Transformation Test Guidelines. Retrieved from [Link]

-

Health Canada Pest Management Regulatory Agency. (2003, November 10). Regulatory Directive: Harmonization of environmental chemistry and fate data requirements for chemical pesticides under NAFTA. Canada.ca. Retrieved from [Link]

- Pütz, T., Brumhard, B., & Führ, F. (1999). FELS: A Comprehensive Approach To Studying the Fate of Pesticides in Soil at the Laboratory, Lysimeter and Field Scales. The 1999 Brighton Conference--Weeds, 2, 605-612.

-

U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.1240 Leaching Studies. Retrieved from [Link]

- Lee, S., Kim, H., & Kim, J. (2018). Performance evaluation of lysimeter experiments for simulating pesticide dissipation in paddy fields. Part 1.

Sources

- 1. This compound (Ref: BAS 346F) [sitem.herts.ac.uk]

- 2. 907. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 3. pjoes.com [pjoes.com]

- 4. Degradation of this compound by Molecular Hydrogen on Leaf Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 7. shop.fera.co.uk [shop.fera.co.uk]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. oecd.org [oecd.org]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. pjoes.com [pjoes.com]

- 12. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Toxicological profile of Carbendazim in mammalian models.

Content Type: Technical Guide Audience: Researchers, Toxicologists, Drug Development Professionals

Introduction: Chemical Identity and Toxicological Relevance

Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate; CBZ) is a systemic benzimidazole fungicide and a major metabolite of benomyl.[1] While widely used in agriculture, its structural homology to purine bases and its ability to bind mammalian tubulin make it a compound of significant toxicological interest.

In mammalian models, CBZ exhibits a "toxicity triad": Reproductive toxicity (targeting Sertoli cells and oocytes), Hepatotoxicity (driven by oxidative stress), and Aneuploidy (due to mitotic spindle disruption). This guide dissects these mechanisms, providing actionable protocols for their assessment in preclinical settings.

Pharmacokinetics (ADME) Profile

Understanding the bioavailability and biotransformation of CBZ is critical for interpreting toxicity data.

| Parameter | Characteristics in Mammalian Models (Rat/Mouse) |

| Absorption | Rapidly absorbed after oral administration (>80% within 24h). |

| Distribution | Wide tissue distribution; highest concentrations in liver and gonads (testes/ovaries). Does not significantly bioaccumulate due to rapid metabolism. |

| Metabolism | Hepatic Phase I oxidation via CYP1A2 is the rate-limiting step, yielding 5-hydroxy-carbendazim (5-HBC) . Phase II conjugation follows (Glucuronidation/Sulfation). |

| Excretion | Primarily renal (urine) as polar conjugates; minor biliary excretion. |

Metabolic Activation Pathway

The toxicity of CBZ is modulated by its metabolism.[2] While detoxification is the primary outcome, saturation of CYP1A2 or depletion of glutathione (GSH) enhances bioactivation, leading to protein adduct formation.

Figure 1: Metabolic pathway of this compound. CYP1A2 mediates the conversion to 5-HBC. High doses overwhelm antioxidant defenses, leading to GSH depletion.

Molecular Mechanism of Action

CBZ operates via two distinct but converging pathways in mammalian cells: Microtubule Disruption and Oxidative Stress .

Microtubule Destabilization (The "Antimitotic" Effect)

Unlike vinca alkaloids, CBZ binds to a unique site on the

-

Mechanism: Inhibits the polymerization of tubulin into microtubules.[3]

-

Consequence: Prevents spindle formation during metaphase

Cell cycle arrest at G2/M phase

Oxidative Stress Cascade

CBZ exposure triggers the generation of Reactive Oxygen Species (ROS), specifically superoxide anions and hydroxyl radicals.

-

Mitochondrial Dysfunction: ROS alters the mitochondrial membrane potential (

). -

Apoptotic Signaling: Upregulation of p53 and Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Cytochrome C release and Caspase-3 activation.

Figure 2: Dual mechanism of action. Left branch: Physical disruption of mitosis. Right branch: Chemical induction of oxidative stress leading to programmed cell death.

Organ-Specific Toxicity & Risk Assessment

Reproductive Toxicity (Primary Target)

The testes are the most sensitive organ due to the high rate of cell division.

-

Target: Sertoli cells (structural support) and dividing germ cells.[3]

-

Pathology: Vacuolization of Sertoli cells, sloughing of spermatids, and occlusion of efferent ducts.

-

Endocrine Disruption: CBZ acts as an androgen receptor antagonist, altering LH/FSH levels.

Regulatory Toxicology Values (NOAEL/LOAEL)

Data derived from standardized mammalian studies (Rat/Rabbit/Mouse).

| Endpoint | Species | Dose | Effect | Source |

| NOAEL (Chronic) | Rat | 2 mg/kg bw/day | Maternal/Developmental toxicity threshold. | EFSA/EPA |

| LOAEL (Repro) | Male Rat | 50 mg/kg bw/day | Decreased sperm count/motility; testicular atrophy. | Muthu et al. |

| LOAEL (Dev) | Mouse | 300 mg/kg bw/day | Skeletal malformations, increased resorption. | Yu et al. |

| Genotoxicity | Human Lymphocytes | 0.5 µg/mL (blood) | Threshold for aneuploidy induction (in vitro).[4] | Elhajouji et al. |

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Assessment of Spermatogenic Impairment

Objective: Quantify the impact of CBZ on male fertility markers.

-

Animal Model: Wistar Rats (Male, 8-10 weeks old).

-

Treatment: Oral gavage CBZ (0, 25, 50, 100 mg/kg) for 28 days (1 spermatogenic cycle).

-

Sample Collection: Euthanize; remove cauda epididymis immediately.

-

Sperm Count Workflow:

-

Mince epididymis in 5mL pre-warmed PBS (37°C).

-

Incubate for 5 min to allow sperm swim-out.

-

Validation Step: Assess motility immediately under phase-contrast microscopy (400x). Reject sample if control motility <70%.

-

Dilute 1:20 with sodium bicarbonate-formalin solution (immobilization).

-

Count using a Neubauer hemocytometer.

-

-

Histopathology: Fix testes in Bouin’s fluid (NOT formalin, to preserve tubule structure). Stain with H&E. Look for: sloughing of germ cells and vacuolization.

Protocol B: In Vitro Micronucleus Assay (Genotoxicity)

Objective: Distinguish between clastogenic (DNA break) and aneugenic (chromosome loss) effects.

-

Cell Line: CHO-K1 or Human Lymphocytes.

-

Treatment: Incubate cells with CBZ (0.5 - 10 µg/mL) for 24h.

-

Cytochalasin B Block: Add Cytochalasin B (6 µg/mL) at 20h to block cytokinesis, creating binucleated cells (BNCs).

-

Harvest & Stain: Hypotonic shock (0.075M KCl), fix in methanol:acetic acid (3:1), stain with Giemsa or Acridine Orange.

-

Analysis: Score 1000 BNCs per replicate.

-

Causality Check:

-

Small micronuclei + Kinetochore positive (FISH signal) = Aneugenic (CBZ typical).

-

Large micronuclei + Kinetochore negative = Clastogenic .

-

-

Protocol C: Oxidative Stress Quantification (Liver)

Objective: Correlate hepatotoxicity with ROS generation.

-

Tissue Prep: Homogenize liver tissue in cold Tris-HCl buffer (pH 7.4). Centrifuge at 10,000g for 15 min at 4°C. Use supernatant.

-

Lipid Peroxidation (MDA Assay):

-

Mix supernatant with Thiobarbituric Acid (TBA) and TCA.

-

Boil at 95°C for 30 min.

-

Measure absorbance at 532 nm.

-

Calculation: Use extinction coefficient

.

-

-

Antioxidant Enzyme Activity (CAT/SOD):

-

Catalase (CAT): Monitor decrease in absorbance at 240 nm (

decomposition). -

Validation: Activity must be normalized to total protein content (Bradford assay).

-

References

-

Muthu, K., et al. (2023). Toxicological Effects of this compound: A Review. Acta Scientific Medical Sciences. Link

-

Yu, G., et al. (2009). Effects of subchronic exposure to this compound on spermatogenesis and fertility in male rats. Toxicology and Industrial Health. Link

-

Elhajouji, A., et al. (1997). Thresholds for the induction of chromosomal loss by this compound in human lymphocytes. Mutagenesis.[1][3] Link

-

Rama, E.M., et al. (2014). Reproductive and possible hormonal effects of this compound.[3] Regulatory Toxicology and Pharmacology. Link

-

Jiang, J., et al. (2015). This compound has the potential to induce oxidative stress, apoptosis, immunotoxicity and endocrine disruption.[3][9] Toxicology in Vitro.[4] Link

Sources

- 1. Statement on the assessment of quality of data available to EFSA to derive the health‐based guidance values for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Activation and Cytotoxicity of Fungicide this compound Mediated by CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wfduk.org [wfduk.org]

- 5. This compound (Ref: BAS 346F) [sitem.herts.ac.uk]

- 6. This compound | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Primary Degradation Products and Metabolites of Carbendazim: A Technical Guide

Executive Summary

This compound (Methyl benzimidazol-2-ylcarbamate, MBC) acts as both a primary fungicide and a bioactive metabolite of the precursor compounds Benomyl and Thiophanate-methyl . Its persistence in the environment and biological activity are defined by the stability of the benzimidazole ring.

Understanding the degradation of this compound requires a dual-system approach: